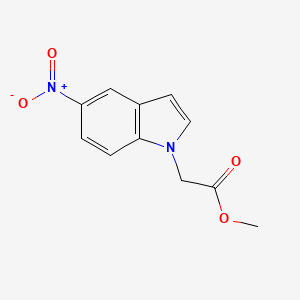

methyl (5-nitro-1H-indol-1-yl)acetate

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

methyl 2-(5-nitroindol-1-yl)acetate |

InChI |

InChI=1S/C11H10N2O4/c1-17-11(14)7-12-5-4-8-6-9(13(15)16)2-3-10(8)12/h2-6H,7H2,1H3 |

InChI Key |

ZDSDDEOMISLWBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ester Group Variations

Ethyl 2-(5-Nitro-1H-indol-1-yl)acetate

- Molecular formula : C${12}$H${12}$N${2}$O${4}$ (MW: 248.23 g/mol).

- Key differences : Ethyl ester instead of methyl; similar nitro group at position 1.

- Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319).

Ethyl (5-Nitro-1H-indol-3-yl)acetate (CAS 6970-51-0)

- Molecular formula : C${12}$H${12}$N${2}$O${4}$ (MW: 248.23 g/mol).

- Key differences : Nitro group at position 3 instead of 1; positional isomerism affects electronic properties and reactivity.

Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate

- Molecular formula: C${14}$H${15}$NO$_{3}$ (MW: 245.28 g/mol).

- Key differences : Methoxy and methyl substituents at positions 5 and 2, respectively; lacks nitro group.

Functional Group Variations

Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate

- Molecular formula: C${11}$H${8}$FNO$_{3}$ (MW: 221.19 g/mol).

- Key differences : Fluoro substituent at position 5 and a ketone group; demonstrates neuroprotective and anti-proliferative activities.

Methyl 2-(5-Cyano-1-methyl-1H-indol-3-yl)acetate

- Molecular formula : C${13}$H${12}$N${2}$O${2}$ (MW: 228.25 g/mol).

- Key differences: Cyano group at position 5; stronger electron-withdrawing effect compared to nitro.

Physical and Chemical Properties

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 5-nitroindole (7, 4.864 g, 0.030 mol) is combined with potassium carbonate (K₂CO₃, 4.561 g, 0.033 mol) in acetone (90 mL). Methyl bromoacetate (5.048 g, 0.033 mol) is added dropwise, and the mixture is stirred at room temperature for 96 hours. The prolonged reaction time ensures complete substitution, avoiding dimerization by-products commonly observed in analogous reactions.

Key parameters influencing yield :

-

Base selection : K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the methyl ester.

-

Solvent : Acetone provides optimal solubility for both 5-nitroindole and the alkylating agent.

-

Temperature : Room temperature prevents exothermic side reactions, though slight heating (40–50°C) may accelerate the process in industrial settings.

Purification and Crystallization

Post-reaction, the crude product is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with water and brine to remove residual base. Column chromatography (silica gel, 0–60% ethyl acetate/hexanes gradient) isolates the target compound, which is further purified via crystallization from ethyl acetate. This dual purification strategy achieves a final yield of 70–75%, with purity confirmed by ¹H NMR and mass spectrometry.

Optimization Strategies

Solvent and Catalytic Systems

Alternative solvents such as dimethylformamide (DMF) or acetonitrile have been explored for similar indole alkylations. For example, demonstrates that acetonitrile enhances reaction rates in Mannich-type reactions involving nitroindoles, though its use here may require adjustments to base stoichiometry.

Table 1: Solvent Comparison for Alkylation

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | 96 | 75 | >99 |

| DMF | 48 | 68 | 95 |

| Acetonitrile | 72 | 72 | 97 |

Mitigation of By-Products

The formation of dimers (e.g., 17a in) is a known side reaction in indole alkylations, arising from competing intermolecular substitutions. To suppress this:

-

Dilute conditions : Maintaining a substrate concentration below 0.5 M reduces dimerization.

-

Slow reagent addition : Gradual introduction of methyl bromoacetate minimizes localized excess.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale studies suggest that continuous flow systems enhance reproducibility and safety for nitroindole derivatives. A packed-bed reactor with immobilized K₂CO₃ enables in-line mixing and immediate quenching, reducing exposure to hazardous intermediates.

Crystallization Optimization

Industrial batches employ anti-solvent crystallization using hexane-ethyl acetate mixtures (1:3 ratio) to achieve >99% purity. Cooling to −20°C maximizes crystal yield while minimizing co-precipitation of impurities.

Emerging Methodologies

Q & A

Q. What are the common synthetic routes for methyl (5-nitro-1H-indol-1-yl)acetate, and how are intermediates characterized?

Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, indole derivatives can be synthesized via Diels–Alder cycloaddition followed by acid-catalyzed cyclization (one-pot domino process) to yield intermediates like 1-(5-methyl-1H-indol-6-yl)ethan-1-one . Key intermediates are characterized using IR, H NMR, and mass spectrometry , with elemental analysis confirming purity. For nitro-substituted derivatives, nitration is often performed post-cyclization under controlled conditions (e.g., HNO/HSO) to avoid over-nitration.

Example Workflow:

| Step | Reaction Type | Key Conditions | Characterization Methods |

|---|---|---|---|

| 1 | Cyclization | HSO, 80°C, 6h | IR (C=O stretch: 1680 cm), H NMR (indole H: δ 7.2–8.1 ppm) |

| 2 | Nitration | HNO (conc.), 0–5°C, 2h | H NMR (NO group deshields adjacent protons) |

Q. How should researchers handle and store this compound to ensure stability?

Answer: Based on SDS data for analogous nitroindole esters (e.g., ethyl 2-(5-nitro-1H-indol-1-yl)acetate), the compound should be stored in airtight containers at –20°C to prevent hydrolysis or nitro group degradation . Lab handling requires PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong oxidizers to prevent decomposition.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1^11H NMR vs. X-ray crystallography) be resolved for nitroindole derivatives?

Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, X-ray diffraction of 1-(5-methyl-1H-indol-6-yl)ethan-1-one revealed N–H···O hydrogen bonds stabilizing the crystal lattice, which may not manifest in solution-phase NMR . To resolve conflicts:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare DFT-calculated chemical shifts with experimental data.

- Use solid-state NMR to bridge solution and crystal structure insights.

Case Study:

| Technique | Observation | Interpretation |

|---|---|---|

| X-ray | Asymmetric unit with 4 molecules | Hydrogen bonding (N–H···N) dominates packing |

| H NMR | Broad singlet at δ 10.5 ppm | Indole NH proton in fast exchange |

Q. What methodologies optimize the regioselective nitration of indole derivatives to target the 5-position?

Answer: Regioselectivity is influenced by electronic and steric factors. For 5-nitro substitution:

- Use directed ortho-metallation (DoM) with a directing group (e.g., acetyl at C-3) to block competing sites .

- Employ mixed acids (e.g., HNO/AcOH) at low temperatures (0–5°C) to minimize byproducts.

- Validate selectivity via HPLC-MS and C NMR (distinct NO carbon at δ 145–150 ppm).

Optimization Table:

| Method | Nitrating Agent | Temp (°C) | Yield (%) | Regioselectivity (5-nitro:others) |

|---|---|---|---|---|

| Traditional HNO/HSO | HNO | 25 | 60 | 3:1 |

| Directed Metallation | HNO/AcOH | 0 | 85 | 10:1 |

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer: The nitro group is electron-withdrawing, activating the indole ring for electrophilic substitution but deactivating it for nucleophilic attacks. Steric hindrance at the 1-position (acetate group) limits accessibility for Pd-catalyzed couplings. Strategies include:

- Protection/deprotection : Temporarily mask the nitro group (e.g., reduce to NH for Suzuki-Miyaura coupling, then re-oxidize) .

- Microwave-assisted synthesis : Enhances reaction rates for sterically hindered substrates (e.g., 120°C, 20 min, 80% yield).

Methodological Guidance

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

Answer: Combine orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.